molecular formula C9H8Cl2N2O B1303615 Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- CAS No. 18247-78-4

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-

Cat. No. B1303615
CAS RN: 18247-78-4
M. Wt: 231.08 g/mol
InChI Key: RJHCGGWBOWGPJS-UHFFFAOYSA-N
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Description

“Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is a chemical compound with the linear formula C9H8Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, reactions of hydrazonoyl halides with cyanoacetic hydrazide and its N-arylidene derivatives proceeded site-selectively and afforded the respective pyrazolo[3,4-d]pyridazine and aldehyde N-(1-aryl-3-acetyl-4-cyanopyrazol-5-yl)hydrazone derivatives .


Molecular Structure Analysis

The molecular structure of “Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is represented by the linear formula C9H8Cl2N2O . The molecular weight of the compound is 231.083 .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives

Propanehydrazonoyl chloride compounds are utilized in the synthesis of pyrazolo[3,4-d]pyridazine derivatives. These reactions proceed site-selectively and are significant for creating compounds with potential biological activities. The derivatives obtained from these reactions have been studied for their structural properties and potential as bioactive molecules .

Anti-Aggressive Activity

The compounds synthesized from Propanehydrazonoyl chloride have shown promising results in anti-aggressive activity screenings. This application is crucial in the development of therapeutic agents that could potentially be used to manage aggressive behaviors in various medical conditions .

Antiviral Activity

Derivatives of Propanehydrazonoyl chloride have been explored for their antiviral properties. The research focuses on creating compounds that could inhibit the replication of viruses, offering a pathway to new antiviral drugs .

Synthesis of Sulfonamide Derivatives

Propanehydrazonoyl chloride is a key intermediate in the synthesis of sulfonamide derivatives. These derivatives are associated with a wide range of biological activities and have applications in medicine and agriculture as antibacterial, antifungal, and herbicidal agents .

Molecular Modelling and Drug Design

The compound is used in molecular modelling to study the interactions with biological targets. This application is vital in the drug design process, where the compound’s structure-activity relationship can be analyzed to develop more effective drugs .

Combatting Drug Resistance

Research involving Propanehydrazonoyl chloride derivatives also aims to combat antimicrobial and anticancer drug resistance. By studying the pharmacological activities of these derivatives, scientists hope to overcome the challenges posed by resistant pathogens and cancer cells .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorobenzyl chloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear appropriate protective equipment and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHCGGWBOWGPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377951
Record name Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18247-78-4
Record name Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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